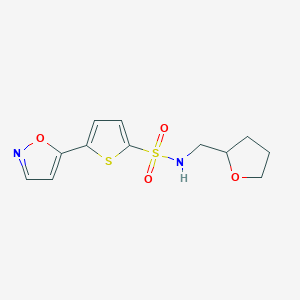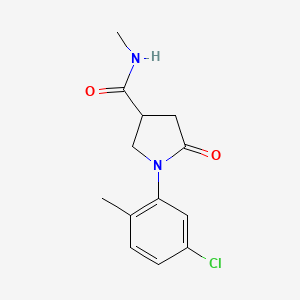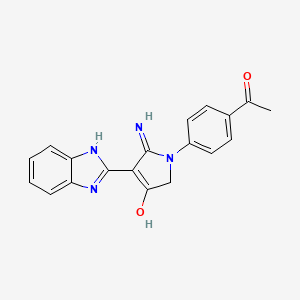
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of drugs called gamma-secretase modulators, which are designed to selectively target and modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Wirkmechanismus
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By modulating gamma-secretase activity, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide is able to reduce the production of toxic amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease by reducing amyloid beta levels in the brain. In addition, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments include its selective mode of action and its ability to modulate gamma-secretase activity without completely inhibiting it. However, one limitation of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments is the lack of long-term safety data, as the drug is still in the early stages of development.
Zukünftige Richtungen
There are several potential future directions for the development of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators. These include the development of more potent and selective compounds, the investigation of combination therapies with other Alzheimer's disease drugs, and the exploration of the use of gamma-secretase modulators in other neurological disorders. Further research is needed to fully understand the potential of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators in the treatment of cognitive disorders.
Synthesemethoden
The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-(5-isoxazolyl)-2-thiophenesulfonamide with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst. This reaction produces the intermediate compound, which is then subjected to further chemical transformations to yield the final product. The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been described in detail in a number of scientific publications.
Wissenschaftliche Forschungsanwendungen
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. Several studies have also investigated the potential use of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in other neurological disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
5-(1,2-oxazol-5-yl)-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c15-20(16,14-8-9-2-1-7-17-9)12-4-3-11(19-12)10-5-6-13-18-10/h3-6,9,14H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBMPQDOCXEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)


![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)